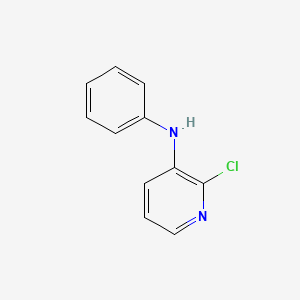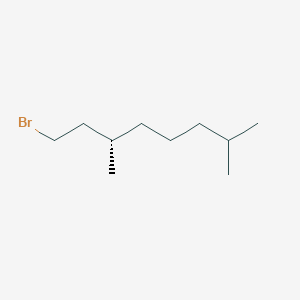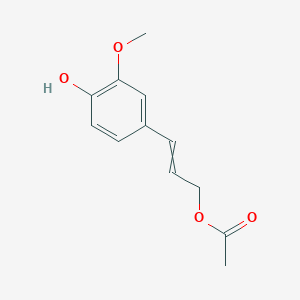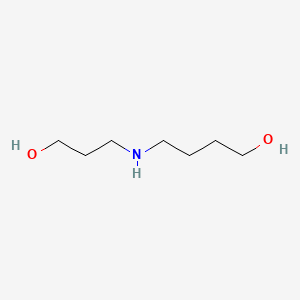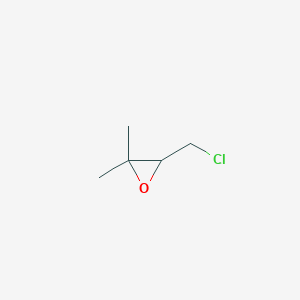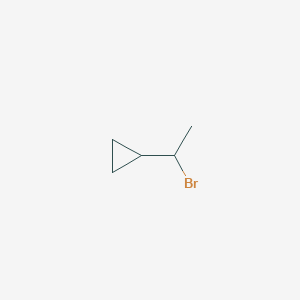
Cyclopropane, (1-bromoethyl)-
Overview
Description
Cyclopropane, (1-bromoethyl)-, also known as (bromomethyl)cyclopropane, is an organic compound with the molecular formula C4H7Br. This compound is characterized by a cyclopropane ring substituted with a bromomethyl group. It is a colorless liquid with a boiling point of approximately 105-107°C . Cyclopropane derivatives are known for their unique structural and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane, (1-bromoethyl)-, can be synthesized through several methods. One common approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields . Another method involves the coupling reaction of (bromomethyl)cyclopropane with phenylmagnesium bromide .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods allows for the production of significant quantities of cyclopropane derivatives for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, (1-bromoethyl)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various substituted cyclopropane derivatives.
Oxidation Reactions: The compound can undergo oxidation to form cyclopropane carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyclopropane, (1-bromoethyl)-, include cyanogen bromide (BrCN), triethylamine (Et3N), phenylmagnesium bromide, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of cyclopropane, (1-bromoethyl)-, include substituted cyclopropane derivatives, cyclopropane carboxylic acids, and other oxidized or reduced cyclopropane compounds .
Scientific Research Applications
Cyclopropane, (1-bromoethyl)-, has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block for the synthesis of various cyclopropane-containing compounds, which are valuable intermediates in organic synthesis.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential pharmacological activities, including antibacterial, antiviral, and enzyme inhibition properties.
Materials Science: The unique structural properties of cyclopropane derivatives make them useful in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of cyclopropane, (1-bromoethyl)-, involves its interaction with various molecular targets and pathways. The compound’s bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures . The cyclopropane ring imposes conformational rigidity on the molecules, enhancing their metabolic stability and extending their therapeutic action .
Comparison with Similar Compounds
Cyclopropane, (1-bromoethyl)-, can be compared with other similar compounds, such as:
Cyclopropylmethyl bromide: Similar in structure but with different reactivity and applications.
Bromocyclopropane: Lacks the additional methyl group, leading to different chemical properties.
(Bromomethyl)cyclobutane: Contains a larger ring structure, resulting in different reactivity and stability.
The uniqueness of cyclopropane, (1-bromoethyl)-, lies in its combination of a cyclopropane ring and a bromomethyl group, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-bromoethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMBHKDBAIMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450748 | |
| Record name | Cyclopropane, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80204-20-2 | |
| Record name | Cyclopropane, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


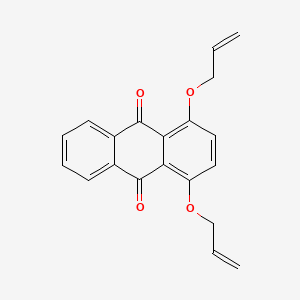
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)

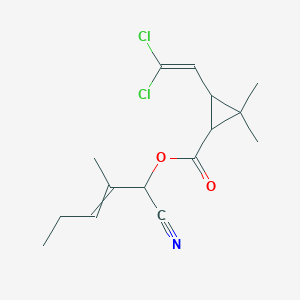
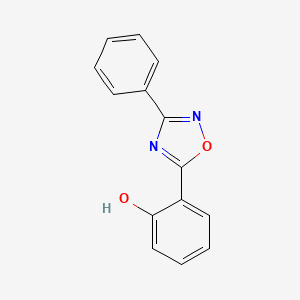
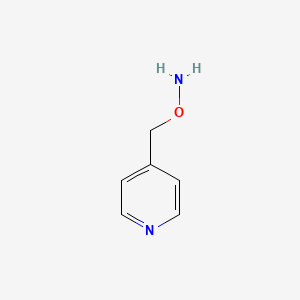
![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)
